molecular formula C18H16ClNO2 B2687677 N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide CAS No. 634162-51-9

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide

Cat. No.: B2687677
CAS No.: 634162-51-9
M. Wt: 313.78
InChI Key: DTBUSQPPQOOWDD-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-3-methylbut-2-enamide is a synthetic organic compound featuring a benzoyl-substituted chlorophenyl core linked to a 3-methylbut-2-enamide group. The molecule combines a halogenated aromatic system with an α,β-unsaturated amide moiety, which is known to confer unique electronic and steric properties.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2/c1-12(2)10-17(21)20-16-9-8-14(19)11-15(16)18(22)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBUSQPPQOOWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide typically involves the condensation of 2-benzoyl-4-chloroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives share the 2-benzoyl-4-chlorophenyl backbone but differ in the amide substituent. Key comparisons include:

Table 1: Comparative Analysis of N-(2-Benzoyl-4-chlorophenyl) Derivatives
Compound Name Molecular Formula Key Substituent Bioactivity/Application Reference
N-(2-Benzoyl-4-chlorophenyl)-3-methylbut-2-enamide C₁₉H₁₇ClNO₂ 3-Methylbut-2-enamide Potential receptor modulation (inferred)
N-(2-Benzoyl-4-chlorophenyl)-4-chloro-benzenesulfonamide C₁₉H₁₃Cl₂NO₃S 4-Chlorobenzenesulfonamide CCR2/CCR9 inhibition; intramolecular H-bonding
N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 2-Chloroacetamide Crystallographic studies; structural analog
N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ 2-Aminoacetamide Degradation intermediate of nordiazepam

Key Differences and Implications

a) Electronic and Steric Effects
  • This contrasts with the sulfonamide derivative (C₁₉H₁₃Cl₂NO₃S), where the sulfonyl group provides strong hydrogen-bond acceptor capacity, stabilizing receptor interactions .
  • Chloroacetamide Derivatives: The 2-chloroacetamide substituent (C₁₅H₁₁Cl₂NO₂) introduces a reactive halogen, which may participate in covalent binding or influence crystal packing via Cl⋯Cl interactions .
b) Pharmacokinetic and Stability Profiles
  • The sulfonamide analog (C₁₉H₁₃Cl₂NO₃S) exhibits intramolecular N–H⋯O hydrogen bonding, which may enhance metabolic stability by reducing susceptibility to hydrolysis .
  • In contrast, the 2-aminoacetamide derivative (C₁₅H₁₃ClN₂O₂) is a reversible degradation product of nordiazepam, with equilibrium shifts observed under acidic conditions. This highlights the lability of simple amide linkages compared to conjugated systems like the 3-methylbut-2-enamide .
c) Crystallographic and Conformational Features
  • The sulfonamide derivative crystallizes in a monoclinic system (space group P2₁/n) with a dihedral angle of 10.6° between benzoyl and chlorophenyl planes, favoring π-π interactions. The target compound’s 3-methylbut-2-enamide group may introduce greater conformational flexibility due to the unsaturated bond .
  • The chloroacetamide analog (C₁₅H₁₁Cl₂NO₂) shows distinct hydrogen-bonding patterns, with Cl⋯O interactions stabilizing its crystal lattice .

Bioactivity and Therapeutic Potential

  • Sulfonamide Derivative (C₁₉H₁₃Cl₂NO₃S): Demonstrated inhibition of CCR2 and CCR9 receptors, critical in inflammatory and autoimmune diseases .
  • 3-Methylbut-2-enamide Derivatives (e.g., Patent Examples): Patented quinoline-based analogs (e.g., C₂₉H₂₄ClN₅O₃) show applications in kinase inhibition, suggesting that the α,β-unsaturated amide moiety may enhance binding to ATP pockets .
  • 2-Aminoacetamide Intermediate (C₁₅H₁₃ClN₂O₂): Reversible formation under acidic conditions highlights its role in drug stability studies, emphasizing the need for robust formulation strategies .

Notes

Data Limitations : Direct bioactivity data for this compound are sparse in the provided evidence; inferences are drawn from structural analogs.

Synthetic Considerations : The α,β-unsaturated amide group may require controlled synthesis to avoid polymerization or side reactions.

Future Directions : Comparative crystallographic and in vitro studies are needed to validate the target compound’s receptor affinity and metabolic stability.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-methylbut-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a specific structural configuration that includes a benzoyl group and a chlorophenyl moiety. This unique structure imparts distinctive reactivity and biological properties. The compound's formula is C17H16ClNOC_{17}H_{16}ClNO, and it has been identified as a potential building block in the synthesis of various biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are implicated in inflammatory responses and cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells through various pathways. A study demonstrated that it effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Effects

In vitro assays have shown that this compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Case Studies

Case Study 1: Anticancer Evaluation

A recent study evaluated the efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Reference
AnticancerMCF-7 (Breast Cancer)25
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

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